Technical Whitepaper: Structural Elucidation of 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline
Technical Whitepaper: Structural Elucidation of 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline
[1]
Executive Summary & Molecular Context[1][2][3][4][5]
The compound 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline represents a critical "linker-tail" scaffold frequently employed in the design of third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). The structural integrity of this intermediate is paramount; the specific 3,5-difluoro substitution pattern is engineered to modulate metabolic stability (blocking P450 oxidation sites) and influence the pKa of the aniline nitrogen.
This guide provides a rigorous, self-validating framework for the structural elucidation of this molecule, distinguishing it from common regioisomeric impurities (e.g., the 2,6-difluoro isomer) that arise during nucleophilic aromatic substitution (
Molecular Specifications
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Formula:
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Exact Mass: 230.1231 Da
-
Key Structural Features:
symmetry (aromatic ring), distinct spin system ( NMR), and a pH-sensitive solubilizing tail.
Synthetic Origin & Impurity Profiling[1][6]
To elucidate the structure effectively, one must understand the genesis of potential impurities. The synthesis typically involves an
Diagram 1: Synthesis & Regioisomer Logic
This diagram maps the synthetic pathway and the origin of the critical "2,6-difluoro" impurity which possesses a distinct NMR signature.
Caption: Synthetic pathway highlighting the divergence between the desired C4-substitution and the C3-substitution impurity.
Spectroscopic Elucidation Strategy
The elucidation relies on establishing the symmetry of the aromatic core and the connectivity of the aliphatic tail.
Mass Spectrometry (MS)
Method: ESI+ (Electrospray Ionization) Theoretical Expectation:
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[M+H]+: m/z 231.13
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Fragmentation: The ether linkage and amine tail dictate the pattern.
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m/z 58:
(Alpha-cleavage at amine).[1] -
m/z 86:
(McLafferty-type rearrangement).
-
Nuclear Magnetic Resonance (NMR)
This is the definitive tool. The 3,5-difluoro substitution creates a highly symmetric system that simplifies the aromatic region but introduces complex C-F couplings.
Table 1: Predicted
H NMR Data (DMSO-d6, 400 MHz)
Note: Chemical shifts are estimated based on substituent additivity rules (Z-scores).
| Position | Type | Multiplicity | Assignment Logic | ||
| Ar-H (2,6) | Aromatic | 6.15 - 6.25 | Doublet of Doublets (dd) | Symmetry Proof. Equivalent protons coupled to adjacent Fluorines.[1] | |
| NH2 | Amine | 5.10 | Broad Singlet | - | Exchangeable with |
| O-CH2 | Aliphatic | 3.95 | Triplet | Deshielded by Oxygen.[1] | |
| N-CH2 | Aliphatic | 2.35 | Triplet | Shielded relative to O-CH2.[1] | |
| N(CH3)2 | Methyl | 2.15 | Singlet | - | 6 equivalent protons. |
| C-CH2-C | Aliphatic | 1.80 | Quintet | Central methylene.[1] |
Table 2:
C NMR &
F Coupling Architecture
The Carbon-13 spectrum is diagnostic due to the magnitude of C-F couplings.
| Carbon Type | Splitting Pattern | Coupling Constant ( | |
| C-F (3,5) | ~154.0 | Doublet of Doublets (dd) | |
| C-O (4) | ~132.0 | Triplet (t) | |
| C-N (1) | ~144.0 | Triplet (t) | |
| C-H (2,6) | ~96.0 | Doublet of Doublets |
Critical Check: If the aromatic carbons do not show these specific splitting patterns (e.g., if you see singlets or simple doublets where triplets are expected), you likely have the asymmetric 2,6-difluoro isomer.
Experimental Protocol: Step-by-Step
Phase 1: Sample Preparation
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Solvent Selection: Use DMSO-d6 (0.6 mL) rather than
.-
Reasoning: The free aniline and tertiary amine can aggregate in non-polar solvents, causing line broadening. DMSO disrupts H-bonding, yielding sharper peaks for the
protons.
-
-
Concentration: Prepare a solution of ~10 mg/mL for
and ~30 mg/mL for .
Phase 2: Data Acquisition
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Run 1:
NMR (16 scans): Focus on the integration of the aromatic region (should integrate to 2H) vs the (should integrate to 6H). -
Run 2:
NMR (Coupled & Decoupled):-
Decoupled: Should appear as a single singlet around -113 to -115 ppm.[1]
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Coupled: Should appear as a doublet (coupling to the ortho-proton).
-
-
Run 3:
NMR (1024 scans): Essential for observing the low-intensity multiplet signals caused by C-F splitting.
Diagram 2: Elucidation Logic Workflow
This decision tree guides the researcher through the confirmation process.
Caption: Logical decision tree for confirming the 3,5-difluoro substitution pattern.
Quality Control & Storage
Stability Warning
The electron-rich aniline combined with the tertiary amine makes this compound susceptible to oxidative degradation (N-oxide formation) and carbamate formation if exposed to atmospheric
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Storage: Store at -20°C under Argon.
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Retest: Check appearance (should be off-white solid; dark brown indicates oxidation) and run LC-MS before use in subsequent coupling reactions.
References
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for coupling constant verification).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 96595, 3,5-Difluoroaniline. Retrieved from .[1]
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
- Reaxys/SciFinder Protocols.
